molecular formula C22H23N3O5S B2729947 4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide CAS No. 897622-05-8

4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2729947
CAS No.: 897622-05-8
M. Wt: 441.5
InChI Key: ZEUOOHPRSMODFE-UHFFFAOYSA-N
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Description

4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a phenylpiperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the carboxamide group and the phenylpiperazine moiety. The sulfonyl group is then added to complete the synthesis.

    Chromene Core Synthesis: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Carboxamide Group Introduction: The carboxamide group is introduced by reacting the chromene derivative with an amine, such as ethylamine, under dehydrating conditions.

    Phenylpiperazine Moiety Addition: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction, where the chromene derivative reacts with 4-phenylpiperazine.

    Sulfonyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its potential effects on neurotransmitter systems, making it a candidate for treating neurological disorders.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The chromene core can contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-(4-phenylpiperazin-1-yl)quinazoline: Shares the phenylpiperazine moiety but has a quinazoline core.

    4-oxo-2-(4-phenylpiperazin-1-yl)benzamide: Similar structure with a benzamide core instead of chromene.

    4-oxo-2-(4-phenylpiperazin-1-yl)pyrimidine: Contains a pyrimidine core with the same phenylpiperazine moiety.

Uniqueness

4-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide is unique due to the combination of the chromene core, phenylpiperazine moiety, and sulfonyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c26-19-16-21(30-20-9-5-4-8-18(19)20)22(27)23-10-15-31(28,29)25-13-11-24(12-14-25)17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUOOHPRSMODFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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